molecular formula C10H9BrN2O B11772872 (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol

(1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol

Cat. No.: B11772872
M. Wt: 253.09 g/mol
InChI Key: XNLZDUGORXHGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol is a chemical compound that features a bromophenyl group attached to an imidazole ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol typically involves the reaction of 4-bromobenzaldehyde with imidazole in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in an ethanol solvent. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: (1-phenyl-1H-imidazol-4-yl)methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

(1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-Bromophenyl)-1H-pyrazol-4-yl)methanol
  • (1-(4-Bromophenyl)-1H-triazol-4-yl)methanol
  • (1-(4-Bromophenyl)-1H-tetrazol-4-yl)methanol

Uniqueness

(1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. The imidazole ring can participate in various interactions, making the compound versatile in its applications. Additionally, the bromophenyl group provides a site for further functionalization, enhancing its utility in synthetic chemistry .

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

[1-(4-bromophenyl)imidazol-4-yl]methanol

InChI

InChI=1S/C10H9BrN2O/c11-8-1-3-10(4-2-8)13-5-9(6-14)12-7-13/h1-5,7,14H,6H2

InChI Key

XNLZDUGORXHGMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=C2)CO)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.